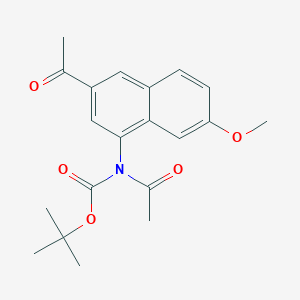

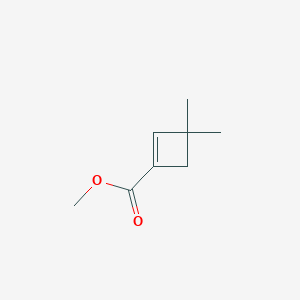

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

Descripción general

Descripción

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate is a chemical compound that is part of the small-ring compounds family. It is closely related to various cyclobutane derivatives and is of interest due to its potential in synthetic organic chemistry, particularly in the synthesis of more complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been explored in several studies. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation by direct sunlight . Similarly, methyl 3,3-dimethylcyclopropenecarboxylate undergoes dimerization at low temperatures to give a bicyclobutane compound, which can rearrange to form a triene . These studies demonstrate the reactivity of cyclobutane derivatives and their potential as intermediates in the synthesis of more complex structures.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been determined using single crystal X-ray analysis. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central four-membered ring . The study of the molecular and crystal structure of related compounds provides insight into the conformation and stability of these molecules, which is essential for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions. The solvolysis rates of 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide have been determined, showing that these compounds exhibit interesting reactivity patterns . Additionally, methyl 2-aryl-2H-azirine-3-carboxylates, which are structurally related to methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate, have been shown to be good dienophiles in [4+2]-cycloaddition reactions . These reactions are crucial for the synthesis of bicyclic and tricyclic compounds, highlighting the versatility of cyclobutane derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of various functional groups, such as carboxylate and methoxy groups, can lead to the formation of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure . The reactivity of these compounds, as evidenced by their participation in solvolysis and cycloaddition reactions, is also a key aspect of their chemical properties . Understanding these properties is essential for the development of new synthetic methods and the application of these compounds in various fields of chemistry.

Aplicaciones Científicas De Investigación

Nucleophilic Catalysis

Research has demonstrated the effectiveness of nucleophilic catalysis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the esterification of carboxylic acids with dimethyl carbonate (DMC). This process involves a multistep mechanism that includes the formation of a carbamate intermediate, which subsequently generates the corresponding methyl ester in excellent yield. This methodology is particularly valuable for synthesizing methyl esters with acid-sensitive functionality (Shieh, Dell, & Repič, 2002).

Spectroscopic Analysis

In another study, the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene was analyzed using in situ FTIR spectroscopy. The analysis was facilitated by a novel algorithm called band-target entropy minimization (BTEM), which allowed for the successful and detailed identification of reaction components without prior information. This approach is significant for catalytic studies, offering a pathway for the recovery of pure component spectra of species present in the reaction (Li, Widjaja, & Garland, 2003).

Crystal Structure Determination

The determination of the crystal and molecular structure of related compounds, such as methyl (±)-2-((1R,3R)-3-{2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, provides insights into the structural characteristics of these molecules. X-ray diffraction studies have elucidated the crystal parameters, aiding in the understanding of molecular configurations and intermolecular interactions (Makaev, Radul, Gdanets, Malinovskii, & Gudima, 2006).

Antimicrobial Activity

Research into novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has explored their potential as antimicrobial agents. Through a series of synthetic reactions, these compounds were evaluated for their in vitro antimicrobial activities, highlighting the role of heterocyclic rings in antibacterial and antifungal properties (Hublikar et al., 2019).

Safety and Hazards

The compound has several hazard statements: H226, H315, H319, H335 . These codes indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle and store the compound safely .

Propiedades

IUPAC Name |

methyl 3,3-dimethylcyclobutene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)4-6(5-8)7(9)10-3/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEOZSYTDFVFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545547 | |

| Record name | Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | |

CAS RN |

37676-91-8 | |

| Record name | 1-Cyclobutene-1-carboxylic acid, 3,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37676-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

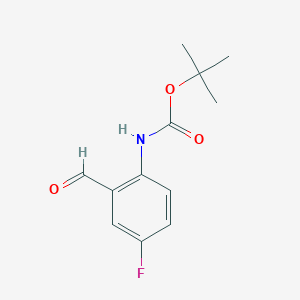

![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)